molecular formula C9H16O4 B1599310 (3R)-3-methoxycarbonylheptanoic acid CAS No. 850411-21-1

(3R)-3-methoxycarbonylheptanoic acid

Cat. No.: B1599310
CAS No.: 850411-21-1
M. Wt: 188.22 g/mol
InChI Key: WXUJYEIALSHRGX-SSDOTTSWSA-N
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Description

®-2-Butylsuccinic acid-1-methyl ester is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a chiral ester, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

(3R)-3-methoxycarbonylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUJYEIALSHRGX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420655
Record name (R)-2-Butylsuccinic acid-1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-21-1
Record name (R)-2-Butylsuccinic acid-1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Butylsuccinic acid-1-methyl ester can be synthesized through various methods. One common approach is the esterification of ®-2-Butylsuccinic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of ®-2-Butylsuccinic acid-1-methyl ester often involves the use of continuous flow reactors to optimize yield and efficiency. The esterification process can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

®-2-Butylsuccinic acid-1-methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

®-2-Butylsuccinic acid-1-methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-Butylsuccinic acid-1-methyl ester exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Butylsuccinic acid-1-methyl ester is unique due to its specific chiral configuration and the presence of a butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and other specialized applications .

Biological Activity

(3R)-3-methoxycarbonylheptanoic acid, a chiral compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies that illustrate its applications.

Structural Characteristics

This compound features a methoxycarbonyl group attached to a heptanoic acid backbone. The presence of this functional group is significant in modulating the compound's interaction with biological targets. The following table summarizes its structural features and potential biological activities:

Compound Name Structural Features Biological Activity
This compoundChiral center, methoxycarbonyl groupPotential anti-inflammatory, antimicrobial

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, similar to other long-chain fatty acids and their derivatives. For instance, compounds resembling this structure have shown efficacy in modulating the activity of 5-lipoxygenase (5-LOX), an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation .

In Vitro Studies

Recent research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, studies have indicated that these compounds can suppress lipopolysaccharide (LPS)-induced cytokine release in macrophages, effectively reducing inflammation markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .

Case Studies

  • Case Study on Anti-Inflammatory Effects : A study conducted on animal models showed that administration of this compound led to a marked decrease in inflammatory markers following induced arthritis. The compound was administered at varying doses, revealing a dose-dependent effect on inflammation reduction.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited bacteriostatic effects, inhibiting the growth of Gram-positive bacteria at concentrations as low as 50 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that the compound is metabolized via β-oxidation pathways in the liver, with a favorable absorption profile noted in preliminary trials . This metabolic pathway is essential for its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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